2,3-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
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Overview
Description
2,3-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C21H22N2O4 and its molecular weight is 366.417. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Quinoline Derivatives
One study discusses the synthesis of dimethoxy and trimethoxy benzothieno quinolines, highlighting techniques that may be relevant for synthesizing or modifying compounds like 2,3-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide. These methods include photocyclization and reactions with methyl iodide to produce quaternary salts, showcasing the chemical versatility of quinoline derivatives (Stuart et al., 1987).
Applications in Material Science
Catalytic and Ligand Activities
A study on the synthesis and ethylene oligomerization of nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives illustrates the potential of such compounds in catalysis. These complexes exhibited good to high activities in ethylene oligomerization, suggesting that structurally related compounds may serve as catalysts or ligands in similar reactions (Wang et al., 2009).
Pharmacological Potential
Antimicrobial Activity
Research into new benzamide derivatives from Limonia acidissima, which include benzamide compounds with various substitutions, revealed potent inhibitory effects on nitric oxide production in microglia cells. This suggests that benzamide derivatives, similar to the query compound, could have significant pharmacological implications, particularly in inflammatory and neurodegenerative diseases (Kim et al., 2009).
Chemical Properties and Reactions
Novel Rearrangements and Synthesis Techniques
The novel oxamide rearrangement described in one paper demonstrates the complexity of chemical transformations that compounds with benzamide structures can undergo. This insight could be relevant for understanding or predicting the reactivity and transformation possibilities of this compound under various conditions (PeetNorton et al., 1980).
Mechanism of Action
Target of Action
The compound “2,3-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” is a complex molecule that contains an indole moiety . Indole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The specific targets of this compound would depend on its exact structure and properties.
Mode of Action
The mode of action of “this compound” would depend on its specific targets. Indole derivatives can act as agonists or antagonists of their targets, modulating their activity . The exact changes induced by this compound would depend on the nature of its interaction with its targets.
Biochemical Pathways
The biochemical pathways affected by “this compound” would depend on its specific targets. Indole derivatives can influence a variety of pathways, including signal transduction, metabolic pathways, and cell cycle regulation .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Indole derivatives can induce a variety of effects, including changes in cell signaling, gene expression, and cellular metabolism .
Properties
IUPAC Name |
2,3-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13-7-8-14-12-15(20(24)23-17(14)11-13)9-10-22-21(25)16-5-4-6-18(26-2)19(16)27-3/h4-8,11-12H,9-10H2,1-3H3,(H,22,25)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRUFCYTYZMWHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=C(C(=CC=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.